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Compound of Interest

Compound Name: 1,3-Oxazol-4-ylmethanamine

Cat. No.: B1323109 Get Quote

Herein, we explore the utility of 1,3-oxazol-4-ylmethanamine and related 4-substituted

oxazole building blocks in the synthesis of novel heterocyclic compounds, particularly focusing

on their application in the development of kinase inhibitors for oncology. The oxazole moiety is

a key pharmacophore found in numerous biologically active compounds and approved drugs.

[1] Its incorporation into larger, fused heterocyclic systems like oxazolo[5,4-d]pyrimidines has

yielded potent modulators of critical cellular pathways.[2]

Oxazolo[5,4-d]pyrimidines are structurally analogous to purines, allowing them to function as

effective inhibitors of enzymes such as kinases by competing with ATP at the binding site.[2][3]

Derivatives of this scaffold have shown promise as adenosine receptor antagonists, inhibitors

of receptor tyrosine kinases (such as VEGFR-2), and adenosine kinase inhibitors.[3][4]

Application Note 1: Synthesis of Oxazolo[5,4-
d]pyrimidine Core for Kinase Inhibition
This note describes the synthesis of a 7-substituted oxazolo[5,4-d]pyrimidine scaffold, a key

intermediate for developing kinase inhibitors. The strategy involves the construction of the

pyrimidine ring onto a pre-functionalized oxazole core. While starting directly from 1,3-oxazol-
4-ylmethanamine is one possible route, a common and versatile approach begins with ethyl 5-

aminooxazole-4-carboxylate, which contains the necessary functionalities for cyclization.

The primary amine of the oxazole intermediate is reacted with a reagent like N,N-

dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine. This activated intermediate
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is then cyclized with a primary amine (R-NH2) to furnish the 7-substituted oxazolo[5,4-

d]pyrimidin-5(6H)-one core. This scaffold is a crucial starting point for further functionalization

to create libraries of potential kinase inhibitors.

Experimental Workflow: Synthesis of Oxazolo[5,4-
d]pyrimidine Scaffold
Below is a generalized workflow for the synthesis described.

Ethyl 5-aminooxazole-4-carboxylate

Amidine Intermediate
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DMF-DMA

7-(R)-Oxazolo[5,4-d]pyrimidin-5(6H)-one
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Purification
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Caption: Synthetic workflow for the two-step synthesis of the oxazolo[5,4-d]pyrimidine core.

Protocol 1: Synthesis of 7-alkylamino-2-isoxazolyl-
oxazolo[5,4-d]pyrimidines
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This protocol is adapted from methodologies described for the synthesis of biologically active

oxazolo[5,4-d]pyrimidine derivatives.[3][4] It outlines the construction of the fused pyrimidine

ring from a 4-cyano-5-aminooxazole precursor, followed by substitution at the 7-position.

Materials:

5-amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile

Triethyl orthoformate

Acetic anhydride

Phosphorus oxychloride (POCl₃)

Appropriate aliphatic amine (e.g., pentylamine)

Dichloromethane (DCM)

Ethanol

Sodium bicarbonate (NaHCO₃)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Oxazolo[5,4-d]pyrimidine Core

A mixture of 5-amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile (1.0 eq),

triethyl orthoformate (5.0 eq), and acetic anhydride (5.0 eq) is heated at reflux for 4-6

hours.

The reaction mixture is cooled to room temperature, and the resulting precipitate is

filtered, washed with ethanol, and dried to yield the intermediate 7-hydroxy-oxazolo[5,4-

d]pyrimidine derivative.
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Step 2: Chlorination of the Pyrimidine Ring

The dried intermediate from Step 1 (1.0 eq) is suspended in phosphorus oxychloride

(POCl₃) (10.0 eq).

The mixture is heated at reflux for 3-5 hours until the reaction is complete (monitored by

TLC).

Excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by

pouring it onto crushed ice with vigorous stirring.

The resulting solid is filtered, washed with cold water, and dried to afford the 7-chloro-

oxazolo[5,4-d]pyrimidine derivative.

Step 3: Nucleophilic Substitution with Primary Amine

The 7-chloro derivative (1.0 eq) is dissolved in a suitable solvent like dichloromethane

(DCM).

The desired primary amine (e.g., pentylamine) (1.2 eq) is added dropwise at 0 °C.

The reaction is stirred at room temperature for 12-18 hours.

The reaction mixture is washed with saturated aqueous NaHCO₃ solution and then with

brine.

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under

reduced pressure.

The crude product is purified by silica gel column chromatography to yield the final 7-

amino-oxazolo[5,4-d]pyrimidine compound.

Application Note 2: Biological Activity as VEGFR-2
Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase

that plays a crucial role in angiogenesis, the formation of new blood vessels.[4] Dysregulation
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of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anticancer

therapies.[4] Novel oxazolo[5,4-d]pyrimidine derivatives have been designed and synthesized

as potential inhibitors of VEGFR-2.[4] The fused heterocyclic system acts as a scaffold that can

present various substituents in a spatially optimized manner to interact with the ATP-binding

pocket of the kinase.

VEGFR-2 Signaling Pathway and Inhibition
The diagram below illustrates a simplified VEGFR-2 signaling pathway and the point of

inhibition by the synthesized compounds.
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Caption: Inhibition of the VEGFR-2 signaling pathway by an oxazolo[5,4-d]pyrimidine

derivative.

Quantitative Data: In Vitro Cytotoxicity
Newly synthesized oxazolo[5,4-d]pyrimidine derivatives were evaluated for their in vitro

cytotoxic activity against a panel of human cancer cell lines.[4] The results are often presented

as IC₅₀ values, which represent the concentration of the compound required to inhibit the

growth of 50% of the cell population.
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Compound ID
R Group (at
position 7)

A549 (Lung)
IC₅₀ (µM)

MCF7 (Breast)
IC₅₀ (µM)

LoVo (Colon)
IC₅₀ (µM)

3a Propylamino >100 89.4 ± 3.1 >100

3b Butylamino 45.2 ± 2.5 31.7 ± 1.9 65.1 ± 2.8

3c Pentylamino 21.9 ± 1.8 15.3 ± 1.1 28.4 ± 1.5

3d Hexylamino 18.7 ± 1.3 12.8 ± 0.9 22.5 ± 1.2

Cisplatin (Reference Drug) 3.1 ± 0.2 5.8 ± 0.4 4.5 ± 0.3

Data is

representative

and compiled for

illustrative

purposes based

on trends

observed in the

literature.[4]

The data indicate that increasing the length of the aliphatic amino chain at the C(7) position of

the oxazolo[5,4-d]pyrimidine core generally enhances cytotoxic activity against the tested

cancer cell lines.[4] This structure-activity relationship (SAR) is crucial for guiding further

optimization of lead compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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